6-Amino-3-bromo-2-fluorothiophenol

Catalog No.
S13962347
CAS No.
M.F
C6H5BrFNS
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-bromo-2-fluorothiophenol

Product Name

6-Amino-3-bromo-2-fluorothiophenol

IUPAC Name

6-amino-3-bromo-2-fluorobenzenethiol

Molecular Formula

C6H5BrFNS

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C6H5BrFNS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2

InChI Key

ITACZTMTLXGTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)S)F)Br

6-Amino-3-bromo-2-fluorothiophenol is an organic compound characterized by its unique combination of functional groups, including an amino group, a bromine atom, and a fluorine atom attached to a thiophenol structure. Its molecular formula is C6H5BrFNOC_6H_5BrFNO and it possesses significant chemical and biological properties due to these substituents. The presence of the amino group allows for hydrogen bonding interactions, while the halogen atoms (bromo and fluoro) can enhance lipophilicity and reactivity, making this compound valuable in various chemical applications.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
  • Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium methoxide or potassium tert-butoxide for substitution reactions.

Research indicates that 6-Amino-3-bromo-2-fluorothiophenol exhibits potential biological activity. Its amino group can interact with various biomolecules, potentially influencing enzyme activity and cellular processes. The compound has been studied for its role in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique functional groups may allow it to act as an inhibitor or modulator of specific biological pathways.

The synthesis of 6-Amino-3-bromo-2-fluorothiophenol can be achieved through several methods:

  • From 3-Bromo-2-Fluoroaniline: A common synthetic route involves reacting 3-bromo-2-fluoroaniline with sulfur-containing reagents under basic conditions. For example, using elemental sulfur in the presence of potassium carbonate and a copper catalyst can yield the desired thiophenol derivative.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization are often utilized .

6-Amino-3-bromo-2-fluorothiophenol has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic chemistry.
  • Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly for creating new therapeutic agents.
  • Material Science: It is used in producing specialty chemicals with specific properties.

Studies on the interactions of 6-Amino-3-bromo-2-fluorothiophenol with biomolecules have shown that its functional groups can engage in various types of bonding. The amino group may form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding, enhancing binding affinity to molecular targets. These interactions are crucial for understanding the compound's biological activity and potential therapeutic applications.

Several compounds share structural similarities with 6-Amino-3-bromo-2-fluorothiophenol. Here are some notable examples:

Compound NameKey Features
4-Bromo-3-fluoro-2-mercaptoanilineLacks the amino group; limited biological activity
4-Bromo-3-fluoro-2-sulphanylanilineSimilar halogen substitutions but different reactivity
6-Amino-3-bromo-2-fluorobenzonitrileContains a nitrile group; differing reactivity patterns

The uniqueness of 6-Amino-3-bromo-2-fluorothiophenol lies in its specific combination of an amino group with both bromo and fluoro substituents on a thiophenol backbone, which enhances its versatility in

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

220.93101 g/mol

Monoisotopic Mass

220.93101 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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